molecular formula C5H6BrNS B110090 4-Bromo-2-ethylthiazole CAS No. 120258-27-7

4-Bromo-2-ethylthiazole

Cat. No.: B110090
CAS No.: 120258-27-7
M. Wt: 192.08 g/mol
InChI Key: UGOTVBQVKYAZSV-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It consists of a thiazole ring substituted with a bromine atom at the fourth position and an ethyl group at the second position. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .

Scientific Research Applications

4-Bromo-2-ethylthiazole has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents with various therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-ethylthiazole is not available, it’s important to handle all chemical substances with care. For instance, a similar compound, 4-Bromo-2-methylthiazole, is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the fourth position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethylthiazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical reactivity and potential biological activities. Its structure allows for selective modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-bromo-2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOTVBQVKYAZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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